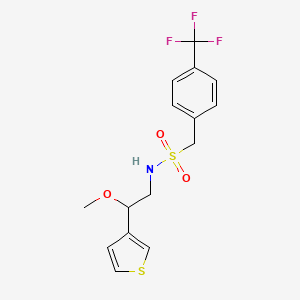

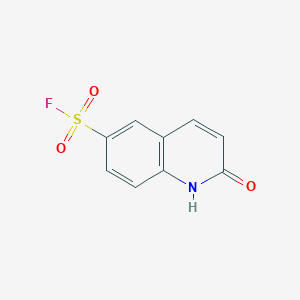

![molecular formula C16H17BrN4O2S B2588653 Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-38-0](/img/structure/B2588653.png)

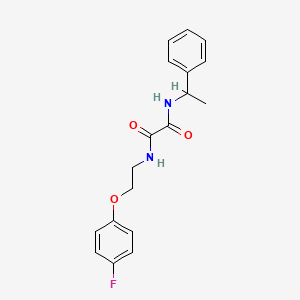

Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of fused heterocycles known as triazolopyrimidines . These compounds are of interest due to their valuable biological properties .

Synthesis Analysis

The synthesis of new triazolopyrimidine derivatives has been described in the literature . This involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of similar compounds has been deduced from their Fourier-transform infrared, elemental analysis, and proton and carbon-13 nuclear magnetic resonance spectral data .Chemical Reactions Analysis

The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Scientific Research Applications

Tuberculostatic Activity

Researchers have synthesized structural analogs of antituberculous agents, including derivatives of the triazolopyrimidine scaffold, and evaluated their tuberculostatic activity. These efforts aim to uncover novel compounds that might contribute to the fight against tuberculosis by analyzing structure-activity relationships to optimize therapeutic efficacy (Titova et al., 2019).

Antitumor Activity

A novel synthesis pathway for triazolopyrimidine derivatives demonstrated that these compounds exhibit significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This finding indicates the potential of such derivatives in developing new anticancer drugs (Gomha et al., 2017).

Synthetic Methodology Development

The study on the rearrangement of thiazolopyrimidines into triazolopyrimidines has provided insights into novel synthetic pathways, expanding the toolkit for creating structurally diverse heterocyclic compounds that can serve as key intermediates for further chemical transformations (Lashmanova et al., 2019).

Ring-Chain Isomerism

Research into the cyclisation of certain precursors into triazolopyrimidine derivatives has shed light on the phenomenon of ring-chain isomerism, which is influenced by solvent choice and substituent length. Understanding these dynamics is crucial for the design of compounds with desired stability and reactivity profiles (Pryadeina et al., 2008).

Chemical Synthesis and Biological Evaluation

The synthesis of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines through the reaction of hydrazonoyl halides with various substrates has opened new avenues for the creation of compounds with potential biological activities. Such studies are foundational for discovering new drugs with varied therapeutic applications (Abdelhamid et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitumor properties , suggesting potential targets could be cellular components involved in tumor growth and proliferation.

Mode of Action

Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines . This suggests that the compound may interact with its targets to disrupt cellular processes essential for tumor growth and proliferation.

Biochemical Pathways

Similar compounds have shown to exhibit antitumor activities , indicating that the compound may affect pathways related to cell growth and proliferation.

Result of Action

Compounds with similar structures have been reported to exhibit significant inhibitory activity against various cancer cell lines , suggesting that the compound may induce cellular changes that inhibit tumor growth and proliferation.

Future Directions

Biochemical Analysis

Biochemical Properties

Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with calcium channels, potentially affecting calcium signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating the expression of genes involved in these processes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as CDKs and calcium channels, inhibiting or activating their function . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular processes, such as prolonged cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects . The localization and accumulation of this compound can influence its activity and function within different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with key biomolecules and exert its effects . The subcellular localization of this compound can influence its ability to modulate cellular processes and pathways.

properties

IUPAC Name |

ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGNVZNQNDQPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

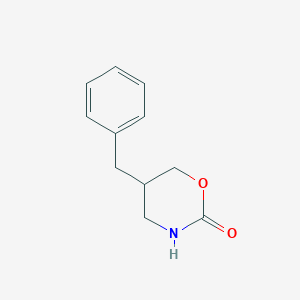

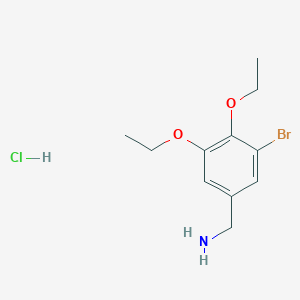

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)

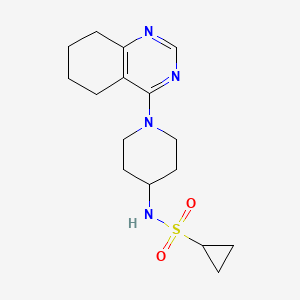

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

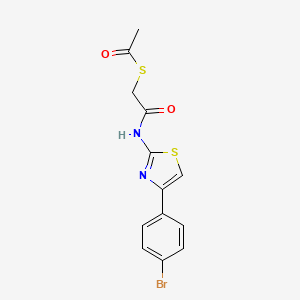

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)

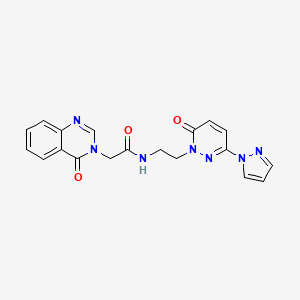

![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2588586.png)